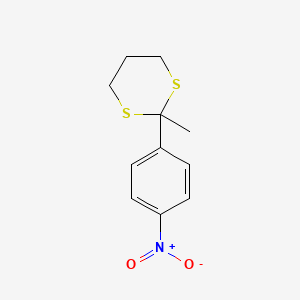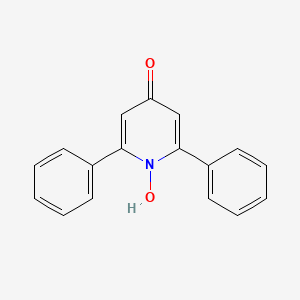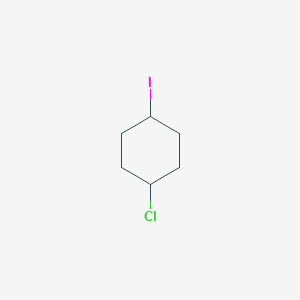
1-Chloro-4-iodocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-iodocyclohexane is an organic compound with the molecular formula C6H10ClI It is a disubstituted cyclohexane, where the chlorine and iodine atoms are attached to the first and fourth carbon atoms of the cyclohexane ring, respectively
Méthodes De Préparation
1-Chloro-4-iodocyclohexane can be synthesized through several methods:
Halogen Exchange Reaction: One common method involves the reaction of 1-chloro-4-bromocyclohexane with sodium iodide in acetone. The bromine atom is replaced by an iodine atom through a nucleophilic substitution reaction.
Direct Halogenation: Another method involves the direct halogenation of cyclohexane. Cyclohexane is first chlorinated to form 1-chlorocyclohexane, which is then iodinated to form this compound.
Industrial Production: Industrially, the compound can be produced by the reaction of cyclohexanol with phosphorus trichloride and iodine, followed by purification through distillation.
Analyse Des Réactions Chimiques
1-Chloro-4-iodocyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: It can undergo elimination reactions to form cyclohexene derivatives. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 4-iodocyclohexene.
Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.
Applications De Recherche Scientifique
1-Chloro-4-iodocyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in drug development. Its ability to undergo various chemical reactions makes it a versatile building block for designing new therapeutic agents.
Material Science: It is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1-chloro-4-iodocyclohexane in chemical reactions involves the following steps:
Nucleophilic Attack: In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine or iodine atom, leading to the formation of a new bond and the release of the halide ion.
Elimination: In elimination reactions, a base abstracts a proton from the carbon atom adjacent to the halogen, leading to the formation of a double bond and the release of the halide ion.
Oxidation and Reduction: In oxidation reactions, the compound is converted to a cyclohexanone derivative through the addition of oxygen or removal of hydrogen.
Comparaison Avec Des Composés Similaires
1-Chloro-4-iodocyclohexane can be compared with other similar compounds, such as:
1-Chloro-4-bromocyclohexane: Similar in structure but with a bromine atom instead of an iodine atom. It has different reactivity due to the difference in halogen electronegativity and size.
1-Chloro-4-fluorocyclohexane: Contains a fluorine atom instead of an iodine atom. Fluorine’s high electronegativity and small size result in different chemical properties and reactivity.
1-Chloro-4-methylcyclohexane: Contains a methyl group instead of an iodine atom.
Propriétés
Numéro CAS |
74408-88-1 |
|---|---|
Formule moléculaire |
C6H10ClI |
Poids moléculaire |
244.50 g/mol |
Nom IUPAC |
1-chloro-4-iodocyclohexane |
InChI |
InChI=1S/C6H10ClI/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2 |
Clé InChI |
REHXECUWBKPFHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
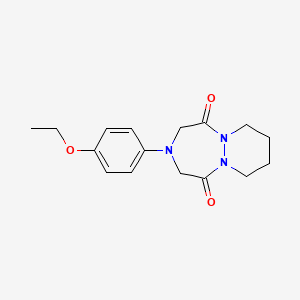
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
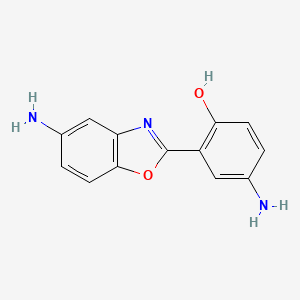
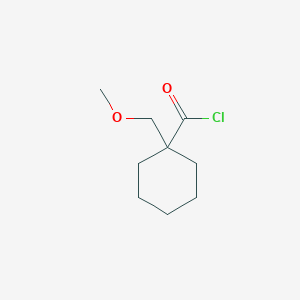
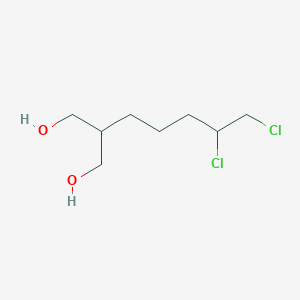
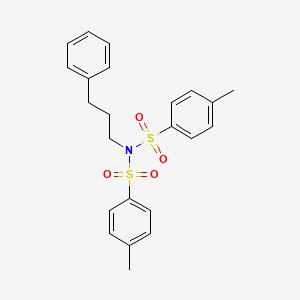
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
